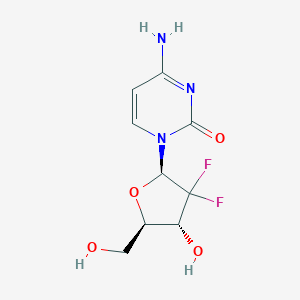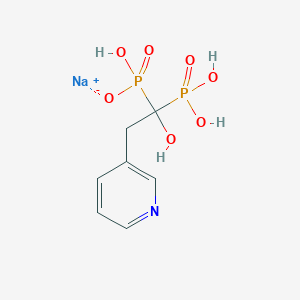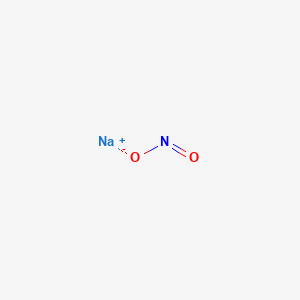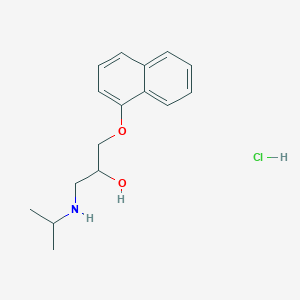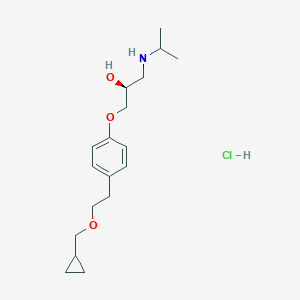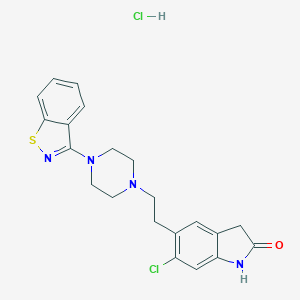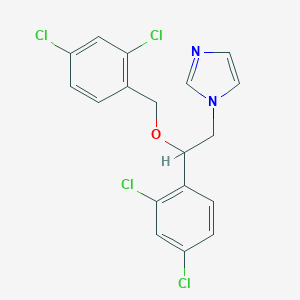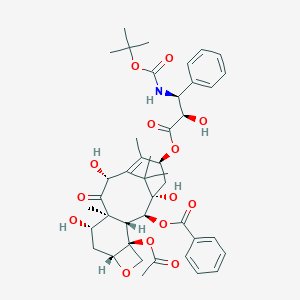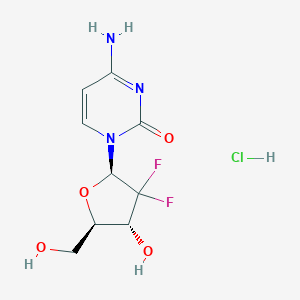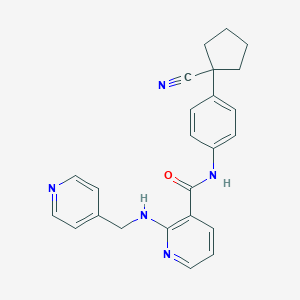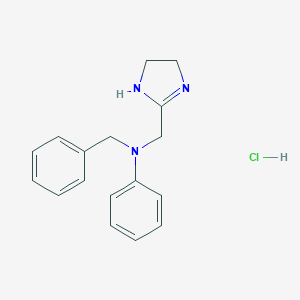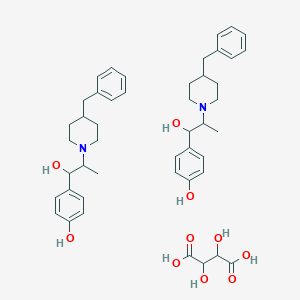
TAME
描述
叔戊基甲醚,也称为2-甲氧基-2-甲基丁烷,是一种主要用作燃料含氧化合物的醚类化合物。它来源于石脑油的C5馏分,具有醚香味。 与许多醚不同,它不需要稳定剂,因为它在储存过程中不会形成过氧化物 .
科学研究应用
准备方法
合成路线及反应条件
叔戊基甲醚通过甲醇和异戊烯,特别是2-甲基-1-丁烯和2-甲基-2-丁烯的催化反应合成。 反应在液相中进行,涉及三个同时存在的平衡反应:两个醚化反应和异戊烯之间的异构化 .
工业生产方法
叔戊基甲醚的工业生产涉及使用集成的反应性分隔壁和变压吸附柱。 这种方法优化了生产过程,与传统的反应性精馏方法相比,降低了年度总成本和火用损失 .
化学反应分析
反应类型
叔戊基甲醚经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化。
还原: 它可以使用金属氢化物还原。
取代: 它参与取代反应,如格氏反应和铃木反应.
常用试剂和条件
氧化: 需要氧化剂,如高锰酸钾。
还原: 使用金属氢化物,如氢化铝锂。
主要产物
氧化: 产生相应的醇或酮。
还原: 产生烷烃或醇。
取代: 形成各种取代的有机化合物.
作用机制
叔戊基甲醚的作用机制涉及其在各种化学过程中的溶剂和反应物的角色。它通过提供稳定的介质并参与中间化合物的形成来促进反应。 在生物系统中,它通过破坏细胞形态并导致自溶来表现出抗菌活性 .
相似化合物的比较
类似化合物
环戊基甲醚: 一种叔戊基甲醚的替代品,具有更高的沸点和更低的挥发性.
叔丁基甲醚: 另一种用于汽油中的含氧化合物,但具有更高的环境问题.
独特性
叔戊基甲醚以其更低的挥发性、更高的沸点以及在酸性和碱性条件下的稳定性而脱颖而出。 与叔丁基甲醚相比,它被认为是一种更环保的选择 .
属性
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901-47-3 | |
| Record name | α-Tosyl-L-arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylarginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TAME?
A1: this compound, or tert-amyl methyl ether, has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol. []
Q2: How does prothis compound, a prodrug of this compound, interact with the Anaphase Promoting Complex/Cyclosome (APC/C) in multiple myeloma cells?
A2: Prothis compound specifically inhibits the APCCdc20 complex, a component of APC/C responsible for cell cycle progression. This inhibition leads to an accumulation of cyclin B1, a substrate of APCCdc20, and induces metaphase arrest in multiple myeloma cells. []
Q3: Can this compound be used as a solvent in acidic or alkaline systems?
A3: Yes, this compound demonstrates the advantage of being applicable in both acidic and alkaline systems. []
Q4: How is this compound used in the synthesis of 2-methoxy-2-methylbutane (this compound)?
A4: this compound is not used in its own synthesis. It is synthesized through the reaction of methanol with 2-methyl-2-butene, often employing acidic catalysts. []
Q5: How effective is this compound as an extractant for removing phenol from wastewater?
A5: this compound exhibits excellent extraction capabilities for phenol, with a distribution coefficient ranging from 40 to 60. It can achieve extraction efficiencies exceeding 95% within a pH range of 2 to 10. []
Q6: Have any computational studies been conducted on the catalytic destruction of this compound?
A6: While specific computational studies on this compound destruction weren't mentioned in the provided abstracts, research demonstrates that this compound, along with other ether compounds, can be effectively eliminated from the gas phase via reductive catalytic destruction using a palladium-based catalyst. []
Q7: How do structural differences between ether compounds affect their degradation rates in catalytic oxidation?
A7: Research indicates a correlation between the structure of ether compounds and their reaction rates during catalytic oxidation. The observed degradation rates decrease in the following order: this compound > ETBE > MTBE > DIPE > DEE > DME. []
Q8: What is the stability of MTBE, this compound, DIPE, and ETBE in water samples?
A8: Research shows that these ether oxygenates are stable in water samples for up to 216 days when preserved at a pH of 2. []
Q9: What is the effect of prothis compound on the viability of multiple myeloma cells?
A9: Prothis compound treatment causes a significant decrease in the viability of multiple myeloma cell lines, primary cells from humans, and cells from mice with 5T33MM disease. This effect is dose-dependent and accompanied by increased apoptosis. []
Q10: Does prothis compound affect cells in the bone marrow microenvironment other than multiple myeloma cells?
A10: No, research suggests that prothis compound treatment does not negatively impact other cells within the bone marrow microenvironment. []
Q11: Is there a correlation between Cdc20 expression and prognosis in multiple myeloma patients?
A11: Yes, analysis of gene expression data revealed that elevated Cdc20 expression is linked to a poorer prognosis in specific subgroups of multiple myeloma patients. []
Q12: What analytical technique is used to measure low concentrations of MTBE, this compound, DIPE, and ETBE in water?
A12: Purge-and-trap capillary-column gas chromatography/mass spectrometry is a reliable method for analyzing trace amounts (nanograms per liter) of these ether gasoline oxygenates in water. []
Q13: What are the primary products of MTBE catalytic oxidation?
A14: The catalytic oxidation of MTBE primarily results in the formation of carbon dioxide and water. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


